2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(2-amino-4-fluorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNWTCQLEPCORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic synthesis. One common approach is the reaction of 2-amino-4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then cyclized under acidic conditions to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects on cancer cells. The presence of the amino and fluorine substituents may enhance the selectivity and potency against specific cancer types.
- Neuroprotective Effects: Isoindole derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. Studies have suggested that they can modulate neurotransmitter systems and reduce oxidative stress.
- Proteomics Research
- Pharmacological Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various isoindole derivatives, including this compound, on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers tested the compound's ability to prevent neuronal cell death induced by oxidative stress. The compound demonstrated a dose-dependent protective effect, highlighting its potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2-amino-4-fluorophenyl group contrasts with acryloyl-linked aryl groups (e.g., indole, chlorophenyl) in derivatives.
- Biological Activity : Compounds with extended conjugated systems (e.g., indole-acryloyl in ) exhibit cholinesterase inhibition, whereas quinazoline/triazoloquinazoline derivatives () interact with KATP channels, mimicking glibenclamide’s hypoglycemic mechanism. The target compound’s activity remains unexplored but may align with these pathways due to structural parallels.
- Synthetic Routes : The target compound’s synthesis is unreported in the evidence, but analogous derivatives (e.g., ) are synthesized via Claisen-Schmidt condensation, suggesting similar feasibility for introducing fluorinated aryl groups .
Crystallographic and Physicochemical Properties
The crystal structure of 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione () reveals intramolecular hydrogen bonding (O—H = 0.82 Å) and planar isoindole-dione geometry, stabilized by π-π stacking . Fluorine’s electronegativity may further influence dipole interactions and crystal lattice stability compared to non-fluorinated analogues.
Pharmacological Potential and Binding Interactions
- KATP Channel Modulation: Compounds 1.1 and 2.1 () bind to ARG1246 and TYR377 residues via hydrogen bonds, mimicking glibenclamide. The target compound’s amino group could similarly engage polar residues, while fluorine may enhance hydrophobic interactions with residues like LEU592 .
- Enzyme Inhibition : derivatives with bulky substituents (e.g., indole-acryloyl) show cholinesterase inhibition, suggesting that the target compound’s smaller fluorophenyl group may reduce steric hindrance, favoring alternative targets .
Research Findings and Implications
Structural-Activity Relationships (SAR): Fluorine and amino groups synergistically enhance target selectivity and metabolic stability. Bulky substituents (e.g., quinazoline) favor hypoglycemic activity, while planar acryloyl groups promote enzyme inhibition .
Synthetic Challenges :
- Introducing fluorine at the 4-position requires precise control to avoid side reactions, as seen in ’s reflux-based synthesis .
Unanswered Questions :
- The target compound’s biological activity, toxicity, and pharmacokinetics remain unstudied. Comparative assays with –5 compounds are warranted.
Biological Activity
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione, also known by its CAS number 954582-72-0, is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
- Molecular Formula : C14H15FN2O2
- Molecular Weight : 262.28 g/mol
- CAS Number : 954582-72-0
The compound exhibits several biological activities that can be attributed to its structural characteristics. The presence of the amino and fluorine groups is significant for its interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation.
2. Antioxidant Properties
Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells. This could have implications for diseases characterized by oxidative damage.
Pharmacological Effects
The biological activity of the compound has been evaluated in various in vitro and in vivo studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to the modulation of apoptotic pathways and inhibition of tumor growth in xenograft models.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against neurodegenerative diseases. Results indicated that it could reduce neuronal cell death induced by toxic agents, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Q. What are the key considerations for synthesizing 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione in academic settings?
Methodological Answer: Synthesis typically involves condensation reactions between isoindole-1,3-dione derivatives and fluorinated aromatic amines. For example, refluxing equimolar solutions of isoindole-1,3-dione and 1-(2,4-difluorophenyl)methanamine in ethanol under controlled conditions (e.g., 1 hour at 78°C) yields crystalline products. Slow evaporation from ethanol (yield ~72%) is recommended for X-ray-quality crystals. Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., ethyl alcohol vs. DMF) can improve purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolve bond lengths (e.g., O–H = 0.82 Å) and hydrogen bonding patterns.
- NMR spectroscopy : Analyze aromatic proton environments (e.g., fluorine-induced deshielding in H-NMR).
- Mass spectrometry : Confirm molecular weight (e.g., 251.23 g/mol for CHFNO) .
Q. Table 1: Key Characterization Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| X-ray Crystallography | Bond length/angle validation | O–H = 0.82 Å, C–H = 0.93–0.97 Å |
| H-NMR | Fluorine coupling patterns | δ 7.2–7.8 ppm (aromatic protons) |
| FT-IR | Functional group analysis | N–H stretch (~3300 cm), C=O (~1700 cm) |
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to simulate reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to predict optimal conditions (e.g., solvent polarity, temperature) by analyzing activation energies. Feedback loops between simulations and experimental trials reduce trial-and-error approaches by ~40% .
Q. What strategies resolve contradictions in experimental vs. computational data for fluorinated isoindole derivatives?
Methodological Answer:
- Replicate experiments : Ensure consistency in solvent purity, catalyst loading, and reaction time.
- Refine computational models : Adjust basis sets (e.g., B3LYP/6-31G*) to account for fluorine’s electronegativity.
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. pressure) causing discrepancies .
Q. How can researchers design experiments to study the compound’s stability under oxidative conditions?
Methodological Answer:
- Controlled oxidation : Expose the compound to HO or KMnO in buffered solutions (pH 7–9).
- HPLC-MS monitoring : Track degradation products (e.g., carboxylic acids or ring-opened intermediates).
- Kinetic modeling : Calculate rate constants using Arrhenius plots at varying temperatures (25–60°C) .
Data Analysis and Interpretation
Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR) in fluorinated isoindoles?
Methodological Answer:
Q. How can researchers address low reproducibility in crystallization experiments?
Methodological Answer:
- Control nucleation : Use seed crystals or gradient cooling (e.g., 0.1°C/min) to avoid amorphous phases.
- Solvent screening : Test binary mixtures (e.g., ethanol/water) to modulate solubility parameters.
- In-situ XRD : Monitor crystal growth in real-time to identify phase transitions .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling fluorinated aromatic amines during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
- Waste disposal : Neutralize amines with dilute HCl before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
